molecular formula C24H26N2O B11040518 (1E)-4,4,6,8-tetramethyl-1-{[4-(propan-2-yl)phenyl]imino}-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-4,4,6,8-tetramethyl-1-{[4-(propan-2-yl)phenyl]imino}-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11040518
M. Wt: 358.5 g/mol
InChI Key: VPGFZYDJXCRZTG-UHFFFAOYSA-N
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Description

(1E)-4,4,6,8-tetramethyl-1-{[4-(propan-2-yl)phenyl]imino}-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-4,4,6,8-tetramethyl-1-{[4-(propan-2-yl)phenyl]imino}-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic synthesis. One common route starts with the preparation of the quinoline core, followed by the introduction of the pyrrolo group and subsequent functionalization to introduce the imino and phenyl groups. Key steps include:

    Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, involving the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Pyrrolo Group: This step often involves cyclization reactions using appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

(1E)-4,4,6,8-tetramethyl-1-{[4-(propan-2-yl)phenyl]imino}-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert imino groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

(1E)-4,4,6,8-tetramethyl-1-{[4-(propan-2-yl)phenyl]imino}-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.

    Materials Science: The compound’s structural properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: Its interactions with enzymes and receptors are of interest for understanding biochemical pathways and developing new drugs.

    Industrial Applications:

Mechanism of Action

The mechanism by which (1E)-4,4,6,8-tetramethyl-1-{[4-(propan-2-yl)phenyl]imino}-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline core but differ in their functional groups and biological activities.

    Pyrroloquinoline Derivatives: These include compounds like pyrroloquinoline quinone, which has different substituents and biological roles.

Uniqueness

(1E)-4,4,6,8-tetramethyl-1-{[4-(propan-2-yl)phenyl]imino}-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for further study and application in various fields.

Properties

Molecular Formula

C24H26N2O

Molecular Weight

358.5 g/mol

IUPAC Name

6,9,11,11-tetramethyl-3-(4-propan-2-ylphenyl)imino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C24H26N2O/c1-14(2)17-7-9-18(10-8-17)25-21-20-12-15(3)11-19-16(4)13-24(5,6)26(22(19)20)23(21)27/h7-14H,1-6H3

InChI Key

VPGFZYDJXCRZTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)C(=NC4=CC=C(C=C4)C(C)C)C(=O)N3C(C=C2C)(C)C

Origin of Product

United States

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